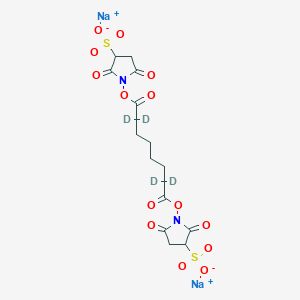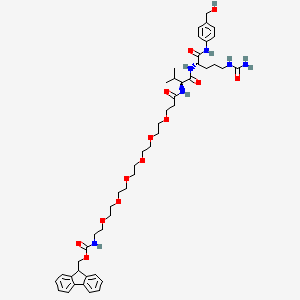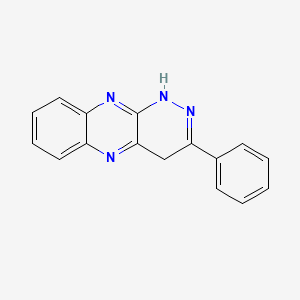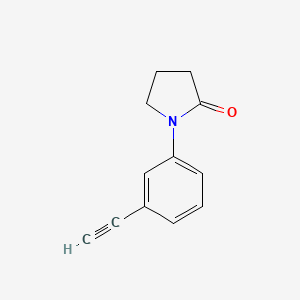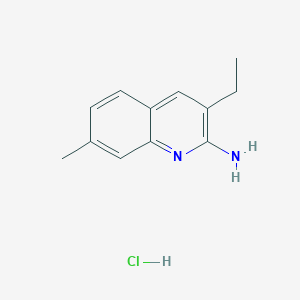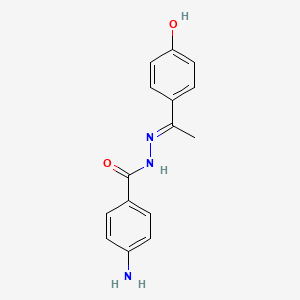![molecular formula C12H18O9 B13723421 4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid CAS No. 16574-32-6](/img/structure/B13723421.png)
4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid is a complex organic compound with the molecular formula C10H14O8. This compound is characterized by its multiple ester and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the esterification of 3-carboxypropanoic acid with ethylene glycol derivatives under acidic conditions. The reaction proceeds through the formation of intermediate esters, which are then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives.
Aplicaciones Científicas De Investigación
4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(2-hydroxyethoxy)ethoxy]-4-oxobutanoic acid
- 4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid
- 4-[2-(2-ethoxyethoxy)ethoxy]-4-oxobutanoic acid
Uniqueness
4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid is unique due to its specific arrangement of ester and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
16574-32-6 |
|---|---|
Fórmula molecular |
C12H18O9 |
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H18O9/c13-9(14)1-3-11(17)20-7-5-19-6-8-21-12(18)4-2-10(15)16/h1-8H2,(H,13,14)(H,15,16) |
Clave InChI |
UZOCAONDVQYBQH-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)OCCOCCOC(=O)CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


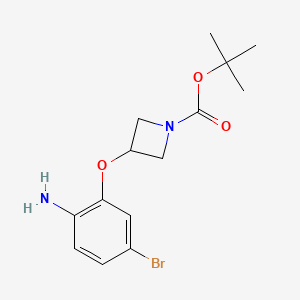
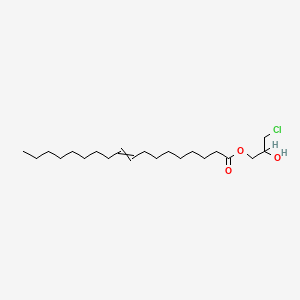
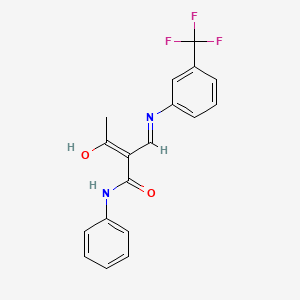
![Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13723353.png)
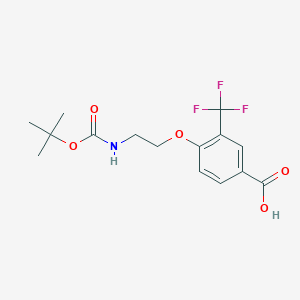
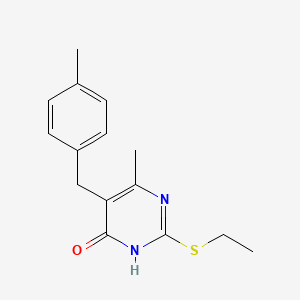
![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)
